N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
Brand Name: Vulcanchem
CAS No.: 1019095-46-5
VCID: VC11913814
InChI: InChI=1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23)
SMILES: CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

CAS No.: 1019095-46-5

Cat. No.: VC11913814

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide - 1019095-46-5

Specification

CAS No. 1019095-46-5
Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
IUPAC Name N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
Standard InChI InChI=1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23)
Standard InChI Key SKRHDTAMXQCXKT-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Canonical SMILES CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C

Introduction

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines thiazole, pyrazole, and aromatic groups, making it a heterocyclic organic compound with significant interest in drug development.

Synthesis

The synthesis of N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature and the use of specific solvents like dichloromethane or ethanol to achieve optimal yield. The final product is usually purified through crystallization techniques to obtain high-purity single crystals suitable for structural analysis.

Stability and Chemical Reactions

The compound is likely to exhibit moderate stability under standard conditions but could be sensitive to strong acids or bases due to its amide functional group. Crystallographic studies indicate that intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing its structure.

Future Research Directions

Given its unique structural features and potential biological activities, N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide represents a promising area for future research into novel therapeutic agents. Further investigations into its pharmacodynamics and pharmacokinetics are necessary to elucidate its full therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator